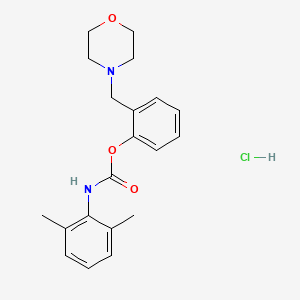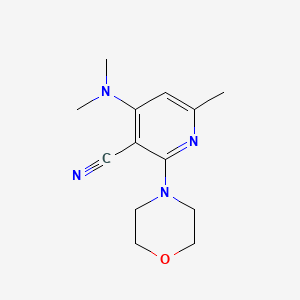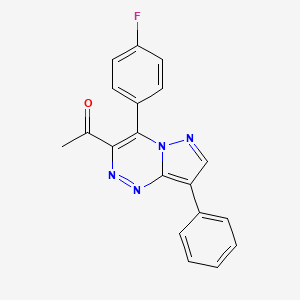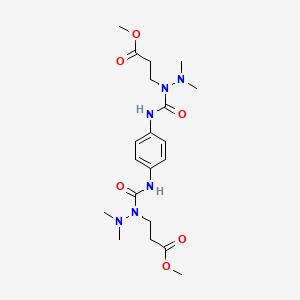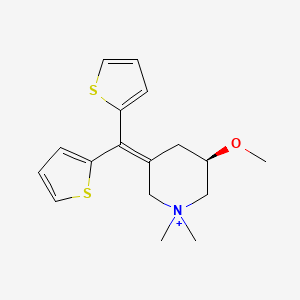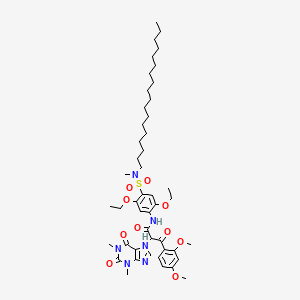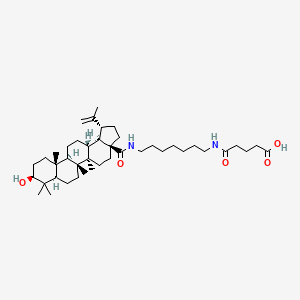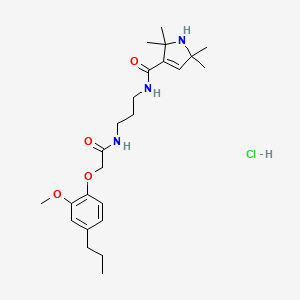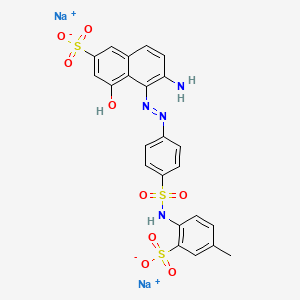
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methyl-2-sulphonatophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-5-naphthalenesulphonic acid under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulphonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with polar molecules and surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar structure but with a nitro group instead of the methyl group.
Disodium 6-amino-4-hydroxy-5-((4-chloro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Contains a chloro group instead of the methyl group.
Uniqueness
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the methyl group and additional sulphonate groups enhances its solubility and stability, making it particularly useful in various industrial and research applications.
Propriétés
Numéro CAS |
84852-24-4 |
|---|---|
Formule moléculaire |
C23H18N4Na2O9S3 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
disodium;6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfonatophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H20N4O9S3.2Na/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23;;/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
BPNBDRFMIGSYRB-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



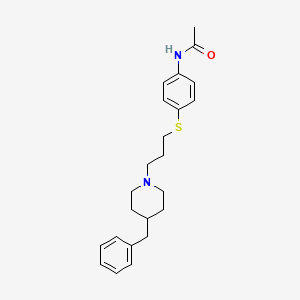

![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)
